(3,5-Difluoro-4-methoxyphenyl)boronic acid
Overview
Description
(3,5-Difluoro-4-methoxyphenyl)boronic acid (DFMPA) is an important organic compound that has been widely used in various scientific research applications. It is a versatile boronic acid derivative that can be used in a variety of reactions, including Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. DFMPA has also been used in the synthesis of bioactive molecules and pharmaceuticals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for DFMPA.
Scientific Research Applications
Fluorescence Studies and Quenching One area of research involving boronic acid derivatives, including compounds similar to (3,5-Difluoro-4-methoxyphenyl)boronic acid, focuses on fluorescence quenching. A study by Geethanjali et al. (2015) explores the fluorescence quenching of boronic acid derivatives in alcohols, using aniline as a quencher. This research contributes to understanding the photophysical properties and potential applications of these compounds in fluorescence-based technologies (H. S. Geethanjali et al., 2015).
Synthesis and Chemical Properties Boronic acids, like (3,5-Difluoro-4-methoxyphenyl)boronic acid, are also studied for their synthesis and chemical properties. Nishihara et al. (2002) discuss the formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex. This research provides insights into the complex formation and chemical properties of boronic acid derivatives, highlighting their potential in synthetic chemistry (Y. Nishihara, Kyoko Nara, K. Osakada, 2002).
Photophysical Properties Analysis Research on the photophysical properties of boronic acid derivatives, similar to (3,5-Difluoro-4-methoxyphenyl)boronic acid, is also significant. Muddapur et al. (2016) examine the photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA), a compound structurally related to (3,5-Difluoro-4-methoxyphenyl)boronic acid. This study provides insights into the behavior of these compounds in various solvents, contributing to the understanding of their potential applications in optoelectronic devices and sensors (G. V. Muddapur et al., 2016).
properties
IUPAC Name |
(3,5-difluoro-4-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRIEFCRGWHLES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590198 | |
Record name | (3,5-Difluoro-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Difluoro-4-methoxyphenyl)boronic acid | |
CAS RN |
208641-98-9 | |
Record name | (3,5-Difluoro-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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